molecular formula C6H6N2O4 B13776204 4-Amino-6-nitro-1,3-benzenediol

4-Amino-6-nitro-1,3-benzenediol

Cat. No.: B13776204
M. Wt: 170.12 g/mol
InChI Key: SENSPHQXKYKAHQ-UHFFFAOYSA-N
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Description

4-Amino-6-nitro-1,3-benzenediol is an organic compound with the molecular formula C6H6N2O4 It is a derivative of 1,3-benzenediol, where the hydrogen atoms at positions 4 and 6 are substituted by an amino group (-NH2) and a nitro group (-NO2), respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-nitro-1,3-benzenediol typically involves a multi-step process. One common method starts with the nitration of 1,3-benzenediol to produce 4,6-dinitro-1,3-benzenediol. This intermediate is then subjected to reduction conditions to selectively reduce one of the nitro groups to an amino group, yielding this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of high-purity starting materials and controlled reaction conditions to ensure the desired product’s quality and yield. The process typically includes steps such as nitration, reduction, and purification to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-nitro-1,3-benzenediol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Amino-6-nitro-1,3-benzenediol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-6-nitro-1,3-benzenediol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as peroxidases, by interfering with their catalytic activity. This inhibition can lead to the disruption of various biochemical processes, making it useful in therapeutic applications .

Comparison with Similar Compounds

    1,3-Benzenediol (Resorcinol): A parent compound with two hydroxyl groups at positions 1 and 3.

    4-Amino-1,3-benzenediol: Similar structure but lacks the nitro group.

    4-Nitro-1,3-benzenediol: Similar structure but lacks the amino group.

Comparison: The combination of these functional groups allows for a broader range of chemical modifications and biological activities .

Properties

Molecular Formula

C6H6N2O4

Molecular Weight

170.12 g/mol

IUPAC Name

4-amino-6-nitrobenzene-1,3-diol

InChI

InChI=1S/C6H6N2O4/c7-3-1-4(8(11)12)6(10)2-5(3)9/h1-2,9-10H,7H2

InChI Key

SENSPHQXKYKAHQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])O)O)N

Origin of Product

United States

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